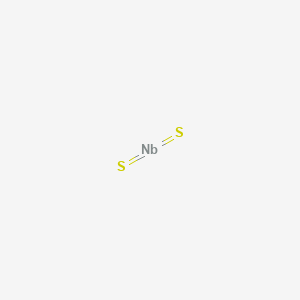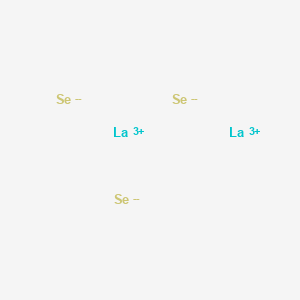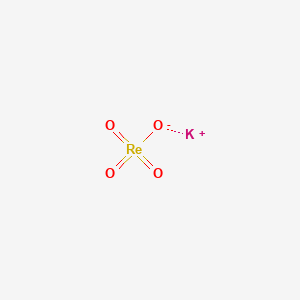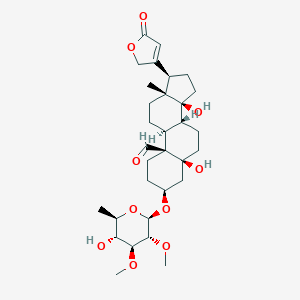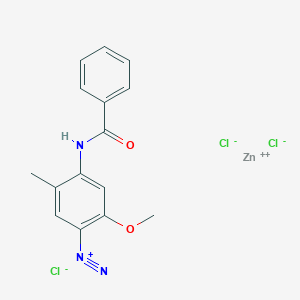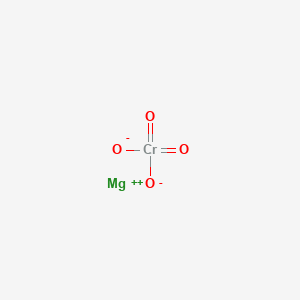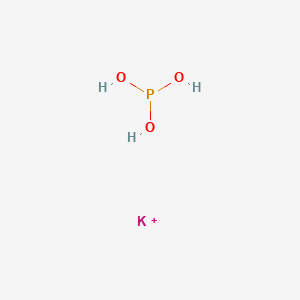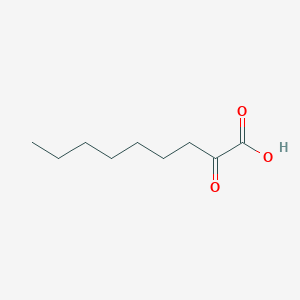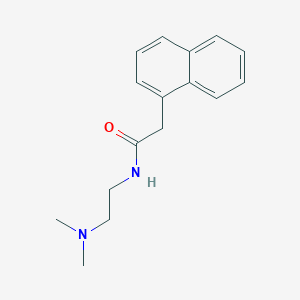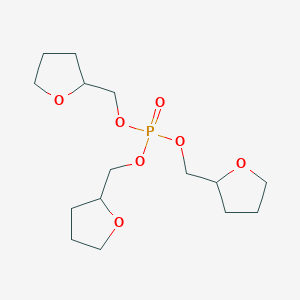
Iron(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(IV) is a highly reactive and unstable species that has been the subject of intense scientific research in recent years. This species is of particular interest due to its potential applications in catalysis, biochemistry, and materials science. In
作用機序
The mechanism of action of Iron(IV) is complex and depends on the specific system in which it is involved. In catalysis, Iron(IV) acts as an oxidant by abstracting hydrogen atoms from organic substrates. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450, where it is responsible for the oxidative cleavage of C-H bonds. In materials science, Iron(IV) is used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
生化学的および生理学的効果
Iron(IV) has been shown to have a variety of biochemical and physiological effects. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In physiology, Iron(IV) has been implicated in the oxidative stress response, where it is involved in the generation of reactive oxygen species.
実験室実験の利点と制限
Iron(IV) has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a powerful oxidant. Another advantage is its potential applications in catalysis, biochemistry, and materials science. One limitation is its instability, which makes it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on Iron(IV). One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of new applications in catalysis, biochemistry, and materials science. A third direction is the investigation of the biochemical and physiological effects of Iron(IV) in vivo. Finally, the development of new tools and techniques for studying Iron(IV) in complex systems will be essential for advancing our understanding of this important species.
Conclusion
In conclusion, Iron(IV) is a highly reactive and unstable species that has potential applications in catalysis, biochemistry, and materials science. Despite its challenges, Iron(IV) has been the subject of intense scientific research in recent years, and there are exciting opportunities for future research in this field.
合成法
The synthesis of Iron(IV) is a challenging task due to its high reactivity and instability. One of the most common methods for synthesizing Iron(IV) is through the oxidation of Iron(II) or Iron(III) with strong oxidants such as hydrogen peroxide or persulfate. Another method involves the use of Iron(III) complexes with ligands that have high redox potentials, such as porphyrins or corroles. These complexes can be oxidized to form Iron(IV) species.
科学的研究の応用
Iron(IV) has been extensively studied for its potential applications in catalysis, biochemistry, and materials science. In catalysis, Iron(IV) has been shown to be an efficient oxidant for a variety of organic substrates. In biochemistry, Iron(IV) has been implicated in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In materials science, Iron(IV) has been used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
特性
CAS番号 |
14127-53-8 |
|---|---|
製品名 |
Iron(IV) |
分子式 |
Fe+4 |
分子量 |
55.84 g/mol |
IUPAC名 |
iron(4+) |
InChI |
InChI=1S/Fe/q+4 |
InChIキー |
SGGMZBKLQLBBLK-UHFFFAOYSA-N |
SMILES |
[Fe+4] |
正規SMILES |
[Fe+4] |
その他のCAS番号 |
14127-53-8 |
同義語 |
Fe(4+) ferryl ion ferryl iron iron (4+) ion iron(IV) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



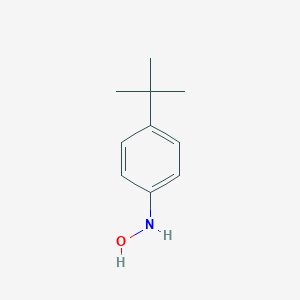
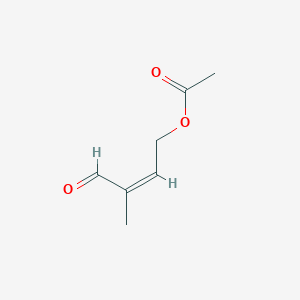

![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
